CID 14893824
Overview
Description
CID 14893824, also known as (5Z)-7-Oxozeaenol, is a natural product isolated from the fungal species, Phoma sp. It belongs to the chemical class of resorcylic acid lactones, which have been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. In recent years, CID 14893824 has gained significant attention from the scientific community due to its unique chemical structure and potential therapeutic applications.
Scientific Research Applications
CID 14893824 has been extensively studied for its potential therapeutic applications, including its ability to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a critical role in the regulation of immune responses and inflammation. In addition, CID 14893824 has been shown to exhibit potent antitumor activity by inducing apoptosis in cancer cells and inhibiting tumor growth in animal models. Furthermore, CID 14893824 has been investigated for its potential use in the treatment of viral infections, as it has been shown to inhibit the replication of several viruses, including HIV-1 and influenza A virus.
Mechanism of Action
CID 14893824 exerts its biological effects by binding to the active site of the IκB kinase (IKK) complex, which is responsible for the phosphorylation and degradation of IκBα, a protein that inhibits the activity of NF-κB. By inhibiting the activity of the IKK complex, CID 14893824 prevents the phosphorylation and degradation of IκBα, thereby preventing the activation of NF-κB and the subsequent induction of pro-inflammatory and pro-survival genes. In addition, CID 14893824 has been shown to directly interact with several proteins involved in the regulation of cell growth and survival, including heat shock protein 90 (Hsp90) and c-Jun N-terminal kinase (JNK), further contributing to its antitumor activity.
Biochemical and Physiological Effects:
CID 14893824 has been shown to exhibit a wide range of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the induction of apoptosis in cancer cells, and the inhibition of viral replication. In addition, CID 14893824 has been shown to modulate the activity of several signaling pathways involved in the regulation of cell growth and survival, including the PI3K/Akt and MAPK pathways. Furthermore, CID 14893824 has been shown to exhibit synergistic effects with other chemotherapeutic agents, further highlighting its potential therapeutic applications.
Advantages and Limitations for Lab Experiments
CID 14893824 has several advantages for use in lab experiments, including its high potency and selectivity for the IKK complex, its ability to inhibit multiple signaling pathways involved in cancer and inflammation, and its potential for use in combination with other chemotherapeutic agents. However, there are also limitations to the use of CID 14893824 in lab experiments, including its low solubility in aqueous solutions and its potential for off-target effects at high concentrations.
Future Directions
There are several future directions for the study of CID 14893824, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the investigation of its potential use in combination with other chemotherapeutic agents. Furthermore, the identification of novel targets for CID 14893824 and the elucidation of its mechanism of action in different cell types and disease models will be crucial for the development of more effective therapeutic strategies. Overall, CID 14893824 represents a promising candidate for the development of novel therapeutics for the treatment of cancer, inflammation, and viral infections.
properties
IUPAC Name |
(NE)-N-(1,1-dimethoxypropan-2-ylidene)hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-4(6-7)5(8-2)9-3/h5,7H,1-3H3/b6-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBYEQIPBJRAPV-GQCTYLIASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C(OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C(OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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